

Spectral Databases for (-)-Dihydrocarveol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

[Get Quote](#)

For researchers, scientists, and drug development professionals, access to comprehensive and reliable spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative overview of key spectral databases containing information on **(-)-Dihydrocarveol**, a naturally occurring monoterpenoid of interest in various research fields. The comparison focuses on data availability, accessibility, and the level of experimental detail provided.

Comparison of Spectral Databases

A summary of spectral data availability for Dihydrocarveol and its stereoisomers across several prominent databases is presented below. It is important to note that spectral data can be specific to a particular stereoisomer, and availability for the exact **(-)-Dihydrocarveol** form may vary.

Database	¹ H NMR	¹³ C NMR	Mass Spectrometry (MS)	Infrared (IR)	Accessibility
Spectral Database for Organic Compounds (SDBS)	Yes	Yes	Yes	Yes	Free
Biological Magnetic Resonance Bank (BMRB)	Yes (for (1R,2R,4R)-dihydrocarveol)[1]	Yes (for (1R,2R,4R)-dihydrocarveol)[1]	No	No	Free
SpectraBase (Wiley)	Yes (for various stereoisomers)[2][3]	Yes (for (1R,2R,4R)-Dihydrocarveol)[2]	Yes (GC-MS) [3]	Yes[4]	Free (registration required for full access)
The Human Metabolome Database (HMDB)	No	No	Predicted MS/MS[5]	No	Free
NIST WebBook	No	No	Yes (for Neodihydrocarveol)[6]	No	Free
ChemicalBook	No	No	No	Yes[7]	Free
The Natural Products Magnetic Resonance Database (NP-MRD)	Experimental and simulated spectra available[8][9]	Experimental and simulated spectra available[8][9]	No	No	Free

Experimental Protocols and Data Presentation

The quality and utility of spectral data are intrinsically linked to the experimental conditions under which they were acquired. Detailed methodologies are crucial for data reproduction and comparison.

Spectral Database for Organic Compounds (SDBS) is a comprehensive resource offering various types of spectra for organic compounds.^{[10][11][12][13][14]} For NMR spectra, information on the solvent and instrument frequency is typically provided. Mass spectra are generally electron ionization (EI-MS).^[11] FT-IR spectra are also available.^[11]

Biological Magnetic Resonance Bank (BMRB) provides detailed experimental information for the NMR data it hosts. For (1R,2R,4R)-dihydrocarveol (bmse000533), the data includes 1D ¹H, 1D ¹³C, and various 2D NMR spectra.^[1] The experimental conditions specified include the sample solvent (CDCl₃), temperature (298K), and the spectrometer used (Bruker DMX - 500MHz).^[1]

SpectraBase, a commercial database from Wiley, offers a range of spectra for different stereoisomers of Dihydrocarveol.^{[2][3][4]} For the available NMR spectra, the solvent (e.g., 100% CDCl₃), reference standard (e.g., 0.5% TMS), and temperature (298K) are often documented.^[2] Mass spectrometry data is available as GC-MS.^[3]

The Human Metabolome Database (HMDB) primarily offers predicted MS/MS spectra for **(-)-Dihydrocarveol**.^[5] While experimental spectra are not directly provided, these predictions can be a useful first-pass tool for identification.

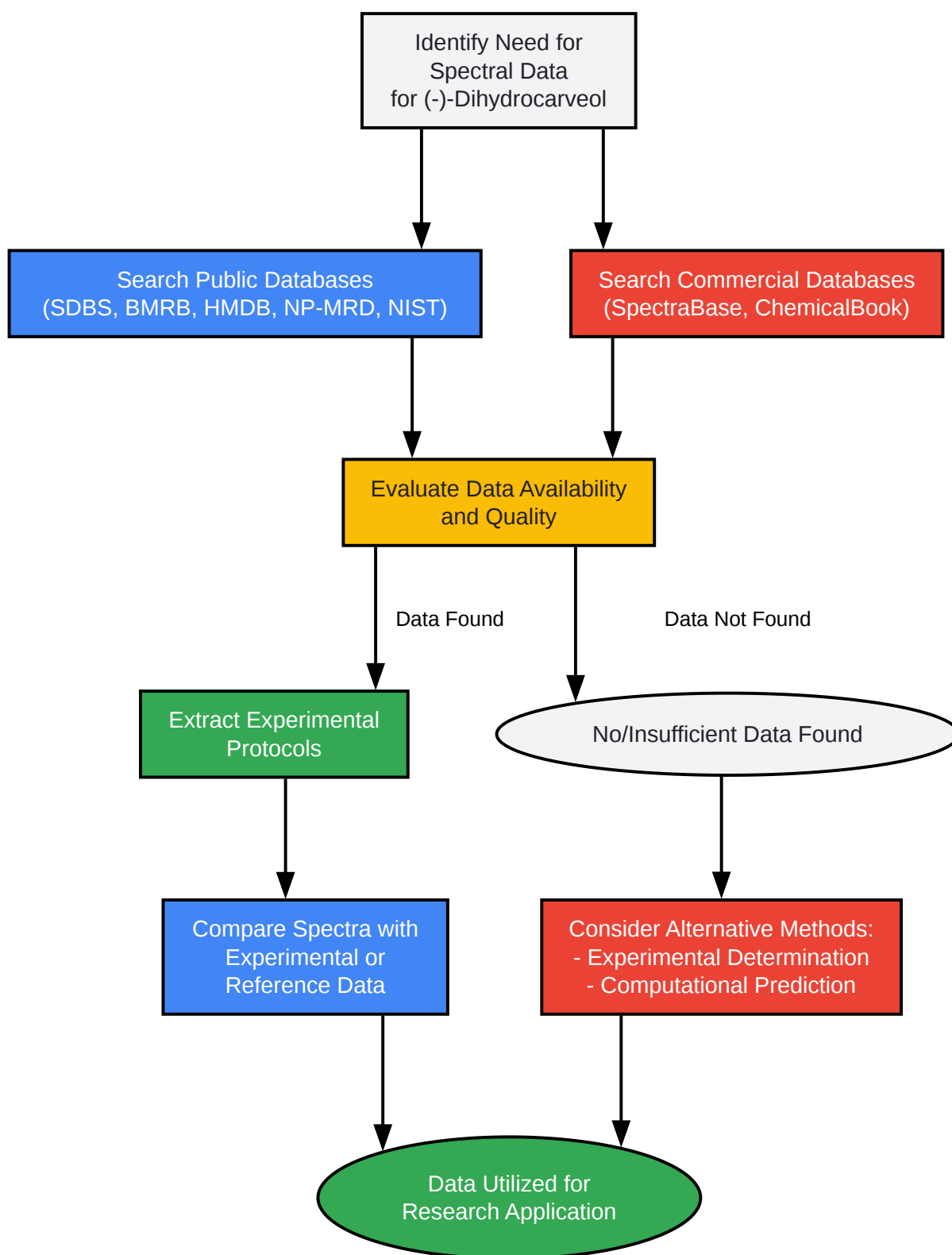
NIST WebBook contains a mass spectrum for Neodihydrocarveol, a stereoisomer of dihydrocarveol.^[6] The data provided is an electron ionization mass spectrum.

ChemicalBook provides an infrared (IR) spectrum for Dihydrocarveol.^[7] However, detailed experimental parameters for the IR analysis are not readily available on the platform.

The Natural Products Magnetic Resonance Database (NP-MRD) is a user-friendly, open-access database that contains both experimental and simulated ¹H and ¹³C NMR spectra for various natural products, including (1R,2R,4R)-Dihydrocarveol.^{[8][9]} The database aims to capture detailed metadata, including sample source and experimental methods.^[9]

Workflow for Spectral Data Acquisition and Comparison

The process of finding and utilizing spectral data for a specific compound can be streamlined by following a logical workflow. The diagram below illustrates a typical process for a researcher seeking to acquire and compare spectral data for a compound like **(-)-Dihydrocarveol**.



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring and comparing spectral data for a target compound.

Conclusion

A variety of both public and commercial databases offer spectral data for Dihydrocarveol and its stereoisomers. For comprehensive and well-documented experimental data, the Spectral Database for Organic Compounds (SDBS) and the Biological Magnetic Resonance Bank (BMRB) are excellent starting points. Commercial databases like SpectraBase can provide additional data, often with user-friendly interfaces. When the exact stereoisomer's data is unavailable, researchers should consider data from other stereoisomers, keeping in mind the potential for spectral differences. In the absence of sufficient experimental data, computational prediction tools and ultimately, experimental determination, remain viable alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmse000533 (1R,2R,4R)-dihydrocarveol at BMRB [bmr.io]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Human Metabolome Database: Showing metabocard for (-)-Dihydrocarveol (HMDB0035825) [hmdb.ca]
- 6. Neodihydrocarveol [webbook.nist.gov]
- 7. DIHYDROCARVEOL(619-01-2) IR Spectrum [m.chemicalbook.com]
- 8. NP-MRD: Showing NP-Card for (1R,2R,4R)-Dihydrocarveol (NP0002778) [np-mrd.org]
- 9. NP-MRD [np-mrd.org]
- 10. biorlab.com [biorlab.com]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 13. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 14. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- To cite this document: BenchChem. [Spectral Databases for (-)-Dihydrocarveol: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028896#spectral-database-for-dihydrocarveol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com